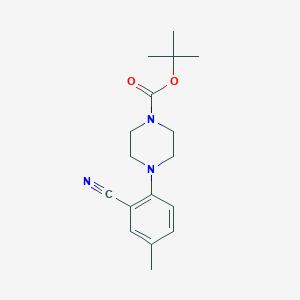

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate

CAS No.: 1027911-78-9

Cat. No.: VC2039088

Molecular Formula: C17H23N3O2

Molecular Weight: 301.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1027911-78-9 |

|---|---|

| Molecular Formula | C17H23N3O2 |

| Molecular Weight | 301.4 g/mol |

| IUPAC Name | tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C17H23N3O2/c1-13-5-6-15(14(11-13)12-18)19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10H2,1-4H3 |

| Standard InChI Key | SMHVKEMURDOLEZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N |

| Canonical SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N |

Introduction

Physical and Chemical Properties

Basic Information and Identifiers

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate is characterized by several unique identifiers that facilitate its recognition in chemical databases and literature.

| Parameter | Value |

|---|---|

| CAS Number | 1027911-78-9 |

| Molecular Formula | C₁₇H₂₃N₃O₂ |

| Molecular Weight | 301.38 g/mol |

| MDL Number | MFCD17214276 |

| IUPAC Name | tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate |

| InChIKey | SMHVKEMURDOLEZ-UHFFFAOYSA-N |

The compound consists of a piperazine ring with a tert-butyloxycarbonyl (Boc) protecting group at one nitrogen atom and a 2-cyano-4-methylphenyl substituent at the other nitrogen atom . This specific structural arrangement contributes to its chemical behavior and reactivity patterns that are valuable in synthetic organic chemistry.

Structural Characteristics

The molecular structure of tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate features several key functional groups that define its chemical properties:

-

A piperazine heterocycle - a six-membered ring containing two nitrogen atoms in positions 1 and 4

-

A tert-butyloxycarbonyl (Boc) protecting group attached to one nitrogen of the piperazine ring

-

A 2-cyano-4-methylphenyl group attached to the other nitrogen of the piperazine ring

-

A cyano (nitrile) functional group at the ortho position of the phenyl ring

The SMILES notation for this compound is Cc1ccc(N2CCN(CC2)C(=O)OC(C)(C)C)c(c1)C#N, which provides a linear representation of its molecular structure .

Physical Properties

The physical properties of tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate, many of which have been computationally predicted, are crucial for understanding its behavior in various chemical environments and applications.

| Property | Value | Note |

|---|---|---|

| Boiling Point | 466.2±45.0 °C | Predicted |

| Density | 1.15±0.1 g/cm³ | Predicted |

| Recommended Storage Temperature | Room temperature | Experimental |

| pKa | 1.92±0.10 | Predicted |

| Physical State | Solid | Experimental |

These properties indicate that the compound is thermally stable with a high boiling point, which is advantageous for various laboratory procedures and industrial applications .

Synthesis Methods

Synthesis of tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate typically involves a multi-step approach beginning with the preparation of N-tert-butoxycarbonylpiperazine and subsequent reaction with appropriate cyanomethylphenyl derivatives.

Synthetic Approaches

The synthesis generally follows these key reactions:

-

Preparation of N-tert-butoxycarbonylpiperazine (Boc-piperazine) intermediate

-

Coupling of Boc-piperazine with 2-cyano-4-methylphenyl moiety

-

Purification of the final product

One established synthetic route involves the reaction of N-tert-butoxycarbonylpiperazine with 2-fluorobenzonitrile derivatives in the presence of a base, followed by methylation at the para position .

Research Applications

Synthetic Applications

As a functionalized building block, tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate offers several advantages in organic synthesis:

-

The Boc-protected nitrogen provides a selective reaction site that can be deprotected under acidic conditions

-

The cyano group serves as a versatile handle for further transformations

-

The methyl group on the phenyl ring can participate in further functionalization reactions

Similar piperazine derivatives have been utilized in the synthesis of novel 1,2,3-triazolo piperazine carboxylate derivatives through click chemistry reactions. These derivatives have shown promising activity against G-protein coupled target receptors involved in type-2 diabetes mellitus regulation .

| Structural Feature | Potential Functional Significance |

|---|---|

| Piperazine core | Provides favorable pharmacokinetic properties and serves as a scaffold for multiple substitutions |

| Cyano group | Can act as a hydrogen bond acceptor and modify electron distribution |

| tert-Butyloxycarbonyl group | Serves as a protecting group that can be selectively removed |

| Methylphenyl moiety | Contributes to lipophilicity and potential binding interactions |

The presence of the cyano group is particularly significant as it can increase binding affinity to biological targets through hydrogen bonding or dipole interactions.

| Classification | Details |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing |

These hazard classifications indicate that appropriate safety measures should be implemented when working with this compound .

| Supplier | Product Number | Quantity | Price (USD) | Purity |

|---|---|---|---|---|

| TRC | B811543 | 10mg | $45 | Not specified |

| TRC | B811543 | 100mg | $110 | Not specified |

| Apollo Scientific | OR900048 | 250mg | $168 | 96% |

| Apollo Scientific | OR900048 | 1g | $416 | 96% |

| AK Scientific | Z6557 | 250mg | $184 | Not specified |

This information indicates that the compound is available at research scale quantities with prices reflecting its specialized nature and synthetic complexity .

Supplier Contact Information

Several manufacturers provide this compound with contact information available for procurement:

| Supplier | Contact Method | Details |

|---|---|---|

| Pure Chemistry Scientific Inc. | Telephone | 001-857-928-2050 or 1-888-588-9418 |

| Pure Chemistry Scientific Inc. | sales@chemreagents.com | |

| 9ding chemical (Shanghai) Limited | Telephone | 4009209199 |

| ShangHai AmK Pharmaceutical Technology Co., Ltd. | Telephone | 18019252918 |

| Amadis Chemical Company Limited | Telephone | 571-89925085 |

| Changzhou Kechem Bio-Scientific Co., LTD. | Telephone | 0519-68985668 13685222090 |

These suppliers typically provide research-grade material suitable for laboratory investigations and small-scale synthesis applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume